![molecular formula C21H25N7O2 B10836476 5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)
5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of “US10034861, Example 1” involves several key steps:
Starting Materials: The synthesis begins with the preparation of 5-(2-ethoxy-3-pyridyl)-1-isopropyl-3-methylpyrazolo[4,3-b]pyridine.
Reaction Conditions: The key intermediate is then reacted with 5-methyl-1,3,4-oxadiazol-2-yl)methylamine under controlled conditions to form the final product.
Industrial Production: Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
“US10034861, Example 1” undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“US10034861, Example 1” has several scientific research applications:
Chemistry: It is used as a model compound in the study of pyrazolo[4,3-b]pyridine derivatives and their chemical properties.
Biology: The compound is investigated for its potential as an inhibitor of phosphodiesterase enzymes, which play a role in various biological processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to phosphodiesterase enzyme activity, such as cardiovascular diseases and certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of “US10034861, Example 1” involves the inhibition of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules in cells. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to various physiological effects. The molecular targets include specific phosphodiesterase isoforms, and the pathways involved are related to cyclic nucleotide signaling .
Comparison with Similar Compounds
“US10034861, Example 1” can be compared with other similar compounds:
Similar Compounds: Other pyrazolo[4,3-b]pyridine derivatives, such as 5-(2-ethoxy-3-pyridyl)-1-isopropyl-3-methylpyrazolo[4,3-b]pyridine and its analogs.
Uniqueness: The uniqueness of “US10034861, Example 1” lies in its specific substitution pattern and its potent inhibitory activity against phosphodiesterase enzymes.
Properties
Molecular Formula |
C21H25N7O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C21H25N7O2/c1-6-29-21-15(8-7-9-22-21)16-10-17(23-11-18-26-25-14(5)30-18)20-19(24-16)13(4)27-28(20)12(2)3/h7-10,12H,6,11H2,1-5H3,(H,23,24) |
InChI Key |
XEBJMVLHZBRKST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=NC3=C(C(=C2)NCC4=NN=C(O4)C)N(N=C3C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)
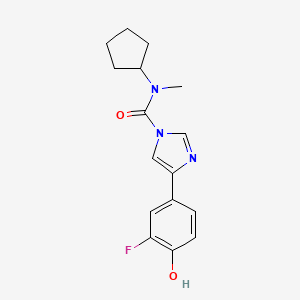
![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)
![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)
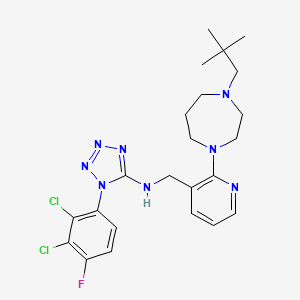
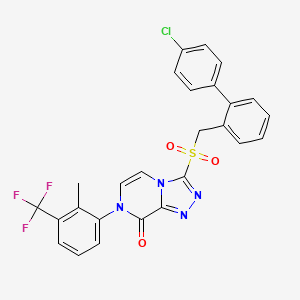
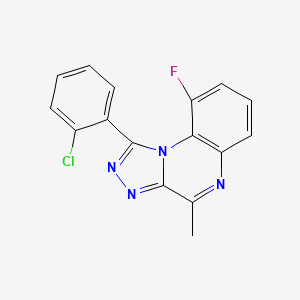
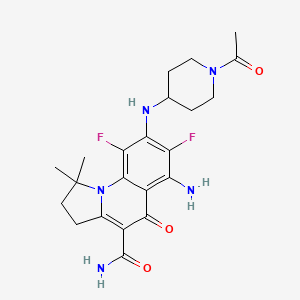
![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)
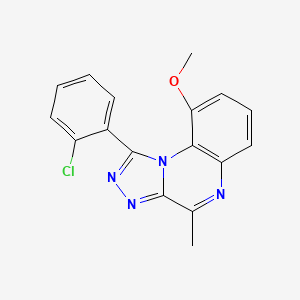
![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
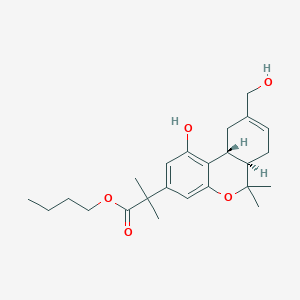
![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
